

# An In-depth Technical Guide to N-Boc-15-aminopentadecanoic Acid

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## Compound of Interest

Compound Name: *N-Boc-15-aminopentadecanoic acid*

Cat. No.: B8179808

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**N-Boc-15-aminopentadecanoic acid** is a bifunctional molecule characterized by a long alkane chain. It features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amino group. This structure makes it a valuable linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2][3]</sup> The terminal carboxylic acid allows for the formation of stable amide bonds with primary amines, while the Boc protecting group can be removed under mild acidic conditions to reveal a free amine, enabling further chemical modifications.<sup>[1][2][3]</sup>

## Chemical and Physical Properties

The fundamental properties of **N-Boc-15-aminopentadecanoic acid** are summarized in the table below.

Property	Value
Molecular Weight	357.53 g/mol <sup>[1]</sup>
Chemical Formula	C <sub>20</sub> H <sub>39</sub> NO <sub>4</sub> <sup>[4][5]</sup>
CAS Number	1661040-68-1 <sup>[3][4]</sup>

## Experimental Protocols

## Amide Bond Formation using N-Boc-15-aminopentadecanoic Acid

This protocol describes the general procedure for coupling the carboxylic acid group of **N-Boc-15-aminopentadecanoic acid** with a primary amine-containing molecule in the presence of an activating agent.

Materials:

- **N-Boc-15-aminopentadecanoic acid**
- Primary amine-containing substrate
- Activating agent (e.g., EDC, HATU)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Inert gas (e.g., Nitrogen, Argon)

Procedure:

- Dissolve **N-Boc-15-aminopentadecanoic acid** in the chosen anhydrous solvent under an inert atmosphere.
- Add the activating agent (e.g., 1.1 to 1.5 equivalents of EDC or HATU) to the solution and stir for a few minutes to activate the carboxylic acid.
- In a separate flask, dissolve the primary amine-containing substrate in the anhydrous solvent.
- Slowly add the solution of the primary amine to the activated **N-Boc-15-aminopentadecanoic acid** solution.
- Allow the reaction to proceed at room temperature for several hours to overnight. The reaction progress can be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid.
- The product is then extracted using an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography.

## Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group from the nitrogen atom to yield the free amine.

### Materials:

- Boc-protected compound
- Mild acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or Hydrochloric acid (HCl) in an organic solvent like dioxane)
- Organic solvent (e.g., Dichloromethane (DCM))
- Basic solution for neutralization (e.g., saturated sodium bicarbonate)

### Procedure:

- Dissolve the N-Boc protected compound in an organic solvent such as DCM.
- Add the mild acidic solution (e.g., a solution of TFA in DCM) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, the excess acid is removed under reduced pressure.
- The residue is then dissolved in an organic solvent and washed with a basic solution to neutralize any remaining acid.

- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the deprotected amine.

## Synthesis of N-Boc Amines (General Protocol)

This protocol provides a general method for the tert-butoxycarbonylation of a primary amine, which is the reaction to form the N-Boc protected amine.

Materials:

- Primary amine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dry acetonitrile
- Catalyst (e.g., yttria-zirconia based Lewis acid)[\[6\]](#)

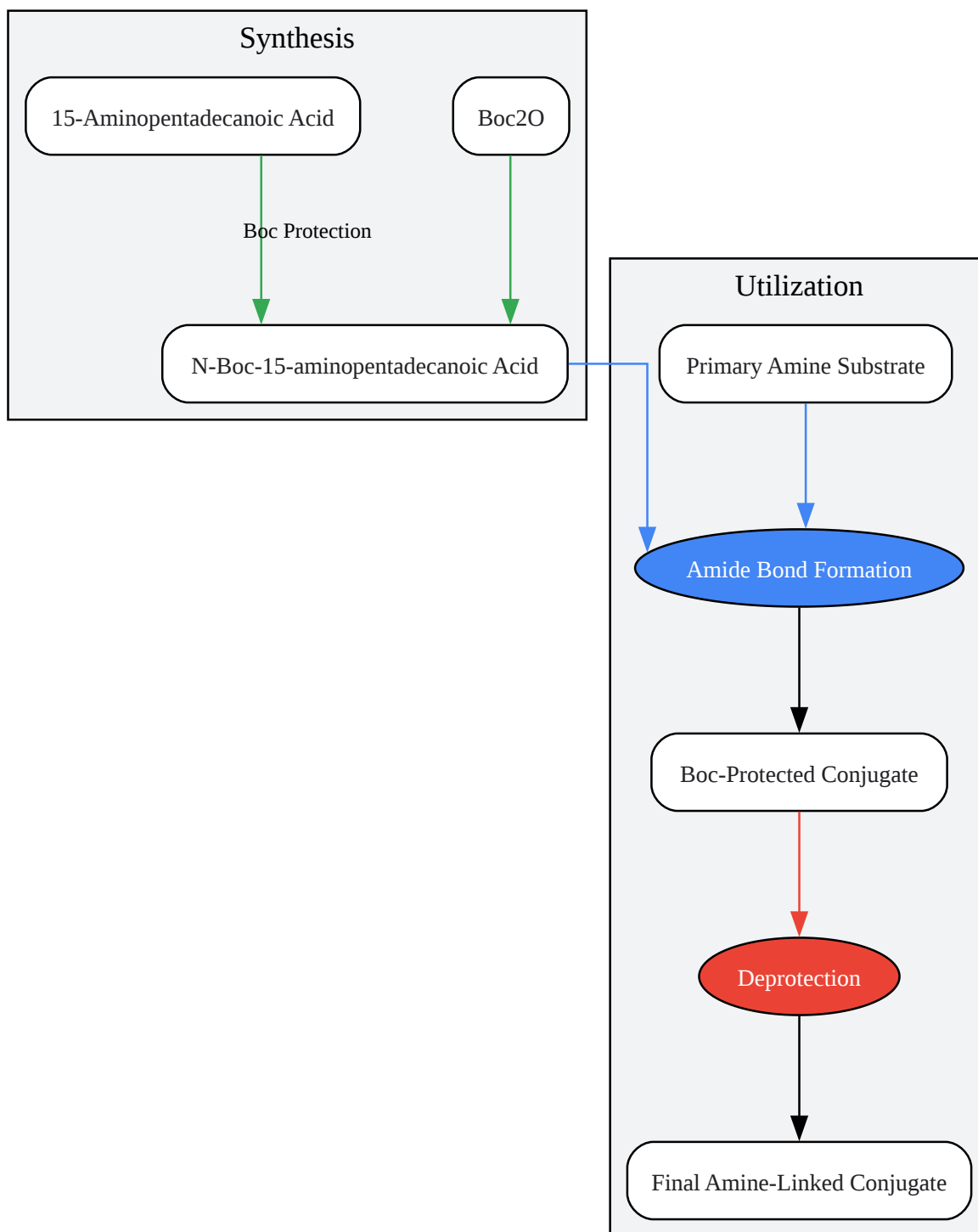
Procedure:

- Dissolve the amine in dry acetonitrile containing the catalyst (e.g., 20% by weight).[\[6\]](#)
- In a separate flask, dissolve Boc<sub>2</sub>O (1 equivalent) in dry acetonitrile.[\[6\]](#)
- Add the Boc<sub>2</sub>O solution dropwise to the amine solution with constant stirring.[\[6\]](#)
- Stir the mixture at room temperature. The reaction time will vary depending on the substrate.[\[6\]](#)
- Monitor the reaction by TLC.
- After the reaction is complete, filter the catalyst and wash it with ether.[\[6\]](#)
- The filtrate containing the N-Boc product can then be further purified.

## Visualizations of Workflows and Signaling Pathways

## Workflow for Synthesis and Utilization of N-Boc-15-aminopentadecanoic Acid

The following diagram illustrates the general workflow for the synthesis of **N-Boc-15-aminopentadecanoic acid** and its subsequent use in amide bond formation and deprotection.



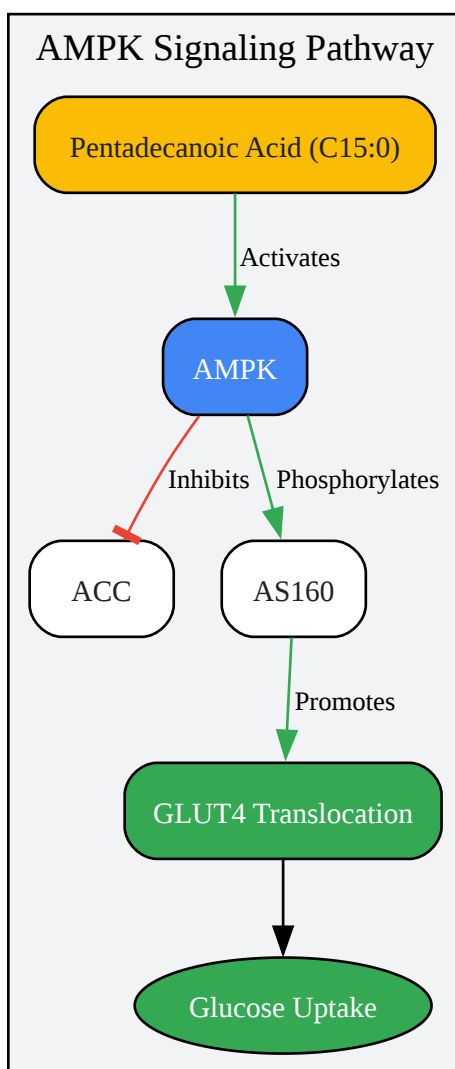
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Caption: Synthesis and reaction workflow of **N-Boc-15-aminopentadecanoic acid**.

## Signaling Pathway of Pentadecanoic Acid

While **N-Boc-15-aminopentadecanoic acid** is primarily a synthetic intermediate, its deprotected form, pentadecanoic acid (C15:0), has been shown to be biologically active. Studies have indicated that pentadecanoic acid can influence several cellular signaling pathways.[7][8][9] For instance, it has been shown to promote glucose uptake in myotubes through the activation of the AMPK pathway.

The diagram below illustrates a simplified representation of the AMPK signaling pathway that can be activated by pentadecanoic acid.



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Caption: Activation of the AMPK pathway by Pentadecanoic Acid.

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- 7. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPAR $\alpha$  and MAPK signaling pathways - Food & Function (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
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